3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile
Description
Properties
IUPAC Name |
3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3F3N4/c9-8(10,11)7-14-13-6-3-1-2-5(4-12)15(6)7/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSJFSPOSWDRMEH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN=C(N2C(=C1)C#N)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3F3N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It’s known that 1,2,4-triazoles, especially trifluoromethyl-substituted 1,2,4-triazoles, have found extensive applications in the field of pharmaceuticals, agrochemicals, biology, functional materials, and ligand chemistry. For instance, some trifluoromethyl-1,2,4-triazole derivatives have been applied as anticonvulsant drugs, GlyT1 inhibitors, anti-HIV-1 reagents, and NKI-receptor ligands.
Mode of Action
The presence of a trifluoromethyl group in similar compounds is known to significantly improve the physicochemical and pharmacological properties of the parent molecules due to the unique character of the fluorine atom.
Biochemical Pathways
The broad-spectrum pharmaceutical activity of similar trifluoromethyl-1,2,4-triazole compounds suggests that they may interact with multiple biochemical pathways.
Result of Action
Similar compounds have shown significant inhibitory activity against various cancer cell lines and potential activity against bacterial and fungal strains.
Action Environment
The synthesis of similar compounds has been achieved under mild reaction conditions, suggesting that they may be stable under a variety of environmental conditions.
Biochemical Analysis
Biochemical Properties
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to interact with poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair processes. The binding of this compound to PARP inhibits its activity, leading to the accumulation of DNA damage and subsequent cell death in cancer cells.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to induce apoptosis in cancer cells by up-regulating pro-apoptotic proteins such as Bax and down-regulating anti-apoptotic proteins like Bcl2. This compound also affects cell signaling pathways, including the mitochondrial apoptotic pathway, leading to the activation of caspase-3 and the initiation of programmed cell death.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active site of PARP, inhibiting its enzymatic activity and preventing the repair of DNA damage. Additionally, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins, thereby altering the expression of genes involved in cell survival and apoptosis.
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings have been studied extensively. Over time, this compound remains stable under various conditions, maintaining its biological activity. Long-term studies have shown that it can induce sustained effects on cellular function, including prolonged inhibition of DNA repair and continuous induction of apoptosis in cancer cells.
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages. At lower doses, it exhibits potent anticancer activity with minimal toxicity. At higher doses, toxic effects such as liver damage and hematological abnormalities have been observed. These findings highlight the importance of optimizing the dosage to achieve therapeutic efficacy while minimizing adverse effects.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of key metabolites in the body.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is efficiently taken up by cells and distributed to various tissues, where it accumulates and exerts its biological effects. The localization of this compound within specific cellular compartments is crucial for its activity and function.
Subcellular Localization
This compound is localized in various subcellular compartments, including the mitochondria and nucleus. Its presence in the mitochondria is associated with the induction of the mitochondrial apoptotic pathway, while its nuclear localization is linked to the inhibition of DNA repair processes. Post-translational modifications and targeting signals play a key role in directing this compound to specific subcellular locations, thereby influencing its activity and function.
Biological Activity
3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile is a compound of significant interest due to its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies and findings.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure features a triazole ring fused to a pyridine ring with a trifluoromethyl group and a carbonitrile moiety. This unique structure contributes to its biological activity.
Antimicrobial Activity
Recent studies have demonstrated that compounds in the triazole family exhibit antimicrobial properties. For instance, triazole derivatives have shown effectiveness against various bacterial strains and fungi. In vitro assays indicate that this compound has notable activity against Mycobacterium tuberculosis and other pathogenic microorganisms .
Anticancer Properties
Triazole derivatives are being investigated for their potential anticancer effects. Research indicates that this compound can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of cell proliferation and induction of cell cycle arrest. For example, one study reported that certain triazole derivatives demonstrated cytotoxicity against breast cancer cells by triggering apoptotic pathways .
Neurological Effects
The compound has also been studied for its potential in treating neurological disorders. Triazole derivatives have been linked to neuroprotective effects and modulation of neurotransmitter systems. Notably, compounds similar to this compound have shown promise in alleviating symptoms associated with anxiety and depression in preclinical models .
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can act as an antagonist or agonist at various receptors influencing neurotransmission and cellular signaling.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that it may induce oxidative stress in cancer cells leading to apoptosis.
Case Studies
- Antimicrobial Efficacy : A study assessed the antimicrobial activity of various triazole derivatives against clinical isolates of bacteria and fungi. The results indicated that this compound exhibited significant antibacterial activity comparable to standard antibiotics.
- Cancer Cell Line Study : In vitro tests on breast cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
Data Table: Biological Activities Summary
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. A study conducted on various derivatives of triazolo-pyridine compounds demonstrated their effectiveness against a range of bacterial strains. The introduction of a trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioactivity .
Anticancer Properties
Triazole derivatives have been explored for their anticancer potential. For instance, a series of studies highlighted that modifications in the triazole ring can lead to compounds with selective cytotoxicity against cancer cell lines. The trifluoromethyl group is believed to play a crucial role in enhancing the potency of these compounds against specific cancer targets .
Case Study: Synthesis and Evaluation
A notable study synthesized various derivatives of this compound and evaluated their biological activity. The results indicated that certain derivatives exhibited promising activity against multidrug-resistant bacterial strains, suggesting potential for development as new antibiotics .
Agrochemicals
Pesticide Development
The unique structure of this compound makes it an attractive candidate for the development of novel pesticides. Research has shown that compounds with trifluoromethyl groups can enhance the efficacy of agrochemical formulations by improving their stability and activity against pests .
Herbicidal Activity
Studies have also explored the herbicidal properties of triazole derivatives. The incorporation of a cyano group in the structure has been linked to increased herbicidal activity in various plant species. This suggests that triazolo-pyridine compounds could serve as effective herbicides in agricultural applications .
Materials Science
Polymer Chemistry
The synthesis of polymers incorporating triazole units has opened new avenues in materials science. These polymers exhibit enhanced thermal stability and mechanical properties due to the strong intermolecular interactions facilitated by the triazole ring .
Case Study: Polymer Synthesis
A recent investigation focused on developing polymeric materials using this compound as a monomer. The resulting polymers demonstrated improved electrical conductivity and thermal resistance compared to traditional polymer systems .
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Electronic and Physicochemical Properties
- Electron-Withdrawing Effects : The -CF₃ and -CN groups in the target compound lower electron density, enhancing resistance to oxidative degradation compared to amine- or ketone-containing analogs .
- Solubility: The cyano group reduces hydrophilicity relative to analogs with polar groups (e.g., -NH₂ in 1260811-97-9) .
- Bioactivity : Indole-substituted analogs () exhibit stronger π-π interactions in protein binding, whereas the target compound’s compact structure favors membrane permeability .
Preparation Methods
Ultrasonic Irradiation Ring-Closing Reaction in POCl₃
Overview:
A patented method involves the cyclization of 2-hydrazino-3-chloro-5-trifluoromethylpyridine with substituted benzoic acids under ultrasonic irradiation in phosphorus oxychloride (POCl₃) at elevated temperatures (80–150°C). This method efficiently forms the triazolopyridine ring system with various substituted phenyl groups at the 3-position.
- Reactants: 2-hydrazino-3-chloro-5-trifluoromethylpyridine (10 mmol) and substituted benzoic acid (50 mmol).
- Conditions: Ultrasonic irradiation at 105°C for 3 hours in POCl₃.
- Post-reaction: Concentration of reaction mixture followed by recrystallization from absolute ethanol to isolate the product.
- Example with 2-methoxybenzoic acid: 44% yield, melting point 129–132°C.
- Example with 3-fluorobenzoic acid: 32% yield, melting point 147–149°C.
- NMR data confirm the structure with characteristic proton signals for both pyridine and phenyl rings.
- Ultrasonic irradiation enhances reaction efficiency and ring closure.
- Versatility in substituent groups on the phenyl ring (alkyl, alkoxy, halogen, nitro).
| Parameter | Value/Condition |
|---|---|
| Reactants | 2-hydrazino-3-chloro-5-trifluoromethylpyridine, substituted benzoic acid |
| Solvent/Medium | POCl₃ |
| Temperature | 80–150°C (typically 105°C) |
| Reaction Time | 3 hours |
| Post-processing | Concentration, recrystallization from ethanol |
| Typical Yield | 32–44% |
| Product Form | White crystals |
Microwave-Assisted One-Pot Synthesis
Overview:
A facile one-pot synthesis using microwave irradiation has been reported for synthesizing 1,2,4-triazolo[4,3-a]pyridines containing trifluoromethyl groups. This method offers shorter reaction times and improved yields.
- Reactants are combined in a microwave reactor.
- The crude product is purified by recrystallization from ethanol.
- Example: 8-Chloro-3-(4-methoxyphenyl)-6-(trifluoromethyl)-triazolo[4,3-a]pyridine obtained in 68% yield.
- Melting point: 123–127°C.
- NMR and mass spectrometry data confirm the product identity and purity.
- Microwave irradiation accelerates the reaction.
- Higher yields compared to conventional heating.
- Simplified one-pot procedure reduces purification steps.
| Parameter | Value/Condition |
|---|---|
| Reactants | Appropriate substituted pyridine and reagents |
| Reaction Type | Microwave-assisted cyclization |
| Solvent | Ethanol (for recrystallization) |
| Temperature and Time | Microwave conditions (not specified in detail) |
| Yield | Up to 68% |
| Product Form | Light yellow solid |
Summary Table of Preparation Methods
| Method | Key Reactants | Conditions | Yield (%) | Product Characteristics | Advantages |
|---|---|---|---|---|---|
| Ultrasonic Irradiation in POCl₃ | 2-hydrazino-3-chloro-5-trifluoromethylpyridine + substituted benzoic acid | 80–150°C, 3h, ultrasonic irradiation | 32–44 | White crystals, mp 129–149°C | Enhanced reaction rate, versatile substituents |
| Microwave-Assisted One-Pot | Substituted pyridine derivatives + reagents | Microwave irradiation | ~68 | Light yellow solid, mp 123–127°C | Fast, high yield, simplified process |
| Intermediate-Based Synthesis | Hydrazino intermediates + electrophiles | Reflux, base catalysis | Variable | Various triazolo derivatives | Modular synthesis, adaptable |
Research Findings and Notes
- Ultrasonic irradiation in POCl₃ is a patented and well-documented method providing moderate yields with good control over substitution patterns on the phenyl ring.
- Microwave-assisted synthesis offers a rapid and efficient alternative with improved yields and simpler work-up.
- The choice of substituents on the phenyl ring influences the yield and melting point of the final product.
- Purification commonly involves recrystallization from absolute ethanol, ensuring high purity.
- NMR (¹H NMR) and melting point data are critical for confirming product identity and consistency.
Q & A
Q. What are the standard synthetic routes for 3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine-5-carbonitrile?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with nitrile-containing precursors. For example, a two-step protocol may include:
Formation of the triazole ring via reaction of 3-hydrazino-1,2,4-triazine derivatives with bis(methylthio)methylene malononitrile (as seen in analogous triazolo-pyridine syntheses) .
Introduction of the trifluoromethyl group via nucleophilic substitution or radical trifluoromethylation, often using reagents like TMSCF₃ or CF₃I under copper catalysis .
Key Data:
Q. How can the purity and structural integrity of this compound be validated?
Methodological Answer: Use a combination of analytical techniques:
- 1H NMR : Confirm substitution patterns (e.g., trifluoromethyl protons appear as singlets at δ 3.8–4.2 ppm; pyridine protons at δ 8.1–8.5 ppm) .
- LC-MS/MS : Verify molecular weight (e.g., [M+H]+ = 283.08) and detect impurities (<2% threshold) .
- HPLC : Monitor purity using C18 columns with acetonitrile/water gradients (retention time ~8.2 min) .
Q. What solvents and reaction conditions optimize its stability during synthesis?
Methodological Answer:
- Solvents : Polar aprotic solvents (DMF, DMSO) enhance solubility and reaction rates. Avoid protic solvents (e.g., MeOH) to prevent decomposition .
- Temperature : Maintain 80–120°C for cyclization steps; higher temperatures risk side reactions (e.g., nitrile hydrolysis) .
- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of the triazole ring .
Advanced Research Questions
Q. How does the trifluoromethyl group influence the compound’s electronic properties and reactivity?
Methodological Answer: The -CF₃ group is strongly electron-withdrawing, which:
- Stabilizes the π-system of the triazolo-pyridine core, enhancing resistance to electrophilic attack .
- Modulates HOMO/LUMO levels , as shown by DFT calculations (e.g., LUMO = -2.1 eV for -CF₃ vs. -1.7 eV for -CH₃ analogs) .
- Reduces basicity of the pyridine nitrogen (pKa ~3.5 vs. ~5.2 for non-fluorinated analogs), affecting coordination chemistry .
Q. What strategies mitigate contradictory data in biological activity assays?
Methodological Answer: Contradictions often arise from assay conditions or impurities. Address via:
Q. How can computational modeling predict substituent effects on binding affinity?
Methodological Answer:
- Molecular Docking : Use AutoDock Vina to model interactions with targets (e.g., retinol-binding protein). Key parameters:
- Grid box size: 25 ų centered on the active site.
- Scoring function: AMBER force field .
- QSAR Models : Correlate substituent descriptors (e.g., Hammett σ) with IC50 values. Example equation:
(R² = 0.91 for triazolo-pyridines) .
Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?
Methodological Answer:
- Chiral Resolution : Use preparative HPLC with chiral columns (e.g., Chiralpak IA) and isopropanol/hexane mobile phases .
- Asymmetric Catalysis : Optimize Pd-catalyzed cross-couplings with chiral ligands (e.g., BINAP, ee >90%) .
- Purification : Silica gel chromatography with ethyl acetate/hexane (3:7) yields >98% enantiomeric excess .
Q. How does the carbonitrile group participate in click chemistry or bioconjugation?
Methodological Answer: The -CN group can be converted to:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
